![molecular formula C10H7F3N4OS2 B2422451 1-methyl-5-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole CAS No. 339103-39-8](/img/structure/B2422451.png)
1-methyl-5-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-methyl-5-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole” is a complex organic molecule that contains several functional groups, including a 1,3,4-oxadiazole ring, a thieno[2,3-c]pyrazole ring, a trifluoromethyl group, and a methylsulfanyl group .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives, which includes the compound , involves reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents such as phosphorous oxychloride, thionyl chloride, phosphorous pentaoxide, triflic anhydride, polyphosphoric acid, and direct reaction of acid with (N-isocyanimino-) triphenylphosphorane .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a 1,3,4-oxadiazole ring and a thieno[2,3-c]pyrazole ring. The 1,3,4-oxadiazole ring is a five-membered heterocyclic ring containing one oxygen atom and two nitrogen atoms. The thieno[2,3-c]pyrazole ring is a fused ring system containing a thiophene ring (a five-membered ring with one sulfur atom) and a pyrazole ring (a five-membered ring with two nitrogen atoms) .
Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by the presence of the 1,3,4-oxadiazole ring, the thieno[2,3-c]pyrazole ring, the trifluoromethyl group, and the methylsulfanyl group. These functional groups can participate in a variety of chemical reactions, including nucleophilic substitutions, electrophilic additions, and redox reactions .
Scientific Research Applications
Synthesis and Derivatives
Synthesis of Unsymmetrical 2,5‐Disubstituted‐1,3,4‐Oxadiazoles and Triazolothiadiazoles : Thieno[2,3-c]pyrazole derivatives have been synthesized, demonstrating the compound's utility in creating diverse heterocyclic structures (Patil, Kanawade, Bhavsar, Nikam, Gangurde, & Toche, 2014).
Computational and Pharmacological Evaluation : Research involving similar derivatives highlighted their potential for tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions, demonstrating the broad scope of pharmacological applications (Faheem, 2018).
Synthesis of Oxadiazole, Pyrazole, and Pyrimidine Derivatives : Studies have shown the synthesis of related compounds, emphasizing the compound's versatility in creating various biologically active structures (Sophy & Reheim, 2020).
Biological and Chemical Properties
Antibacterial Activity : Certain derivatives have exhibited significant antibacterial activity, indicating potential use in combating bacterial infections (Rai, Narayanaswamy, Shashikanth, & Arunachalam, 2009).
Corrosion Inhibition Properties : Research indicates that derivatives of 1,3,4-oxadiazoles, similar to the compound , can act as effective corrosion inhibitors, suggesting applications in material science and engineering (Ammal, Prajila, & Joseph, 2018).
Fungicidal Activity : Specific 1,3,4-oxadiazole derivatives show high fungicidal activity, highlighting potential agricultural applications (Chen, Li, & Han, 2000).
Lithiation Studies : The compound's derivatives have been studied for lithiation reactions, which is crucial for further chemical modifications and applications (Micetich, 1970).
Insecticidal Activity : Certain 1,3,4-oxadiazole derivatives have shown promising insecticidal activities, which could be explored for pest control solutions (Qi, Chen, Wang, Ni, Li, Zhu, & Yuan, 2014).
Antimicrobial Evaluation : Some derivatives exhibit significant antimicrobial properties, suggesting potential pharmaceutical applications (Ningaiah, Bhadraiah, Doddaramappa, Keshavamurthy, & Javarasetty, 2014).
Future Directions
properties
IUPAC Name |
2-methylsulfanyl-5-[1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazol-5-yl]-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N4OS2/c1-17-8-4(6(16-17)10(11,12)13)3-5(20-8)7-14-15-9(18-7)19-2/h3H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTAQNNKNORBVRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(S2)C3=NN=C(O3)SC)C(=N1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-5-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[4-(carbamoylamino)phenyl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2422369.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2422370.png)
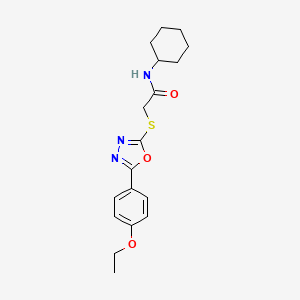
![(1R,3s,5S)-methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate](/img/no-structure.png)
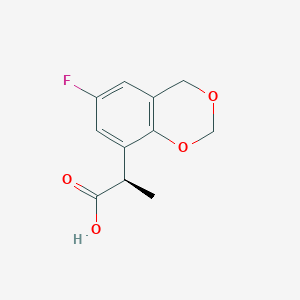
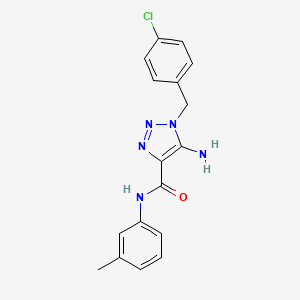
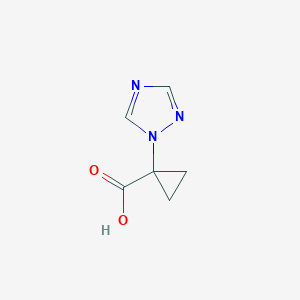
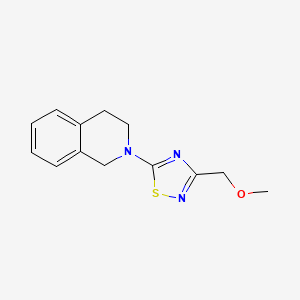
![(1S,4R)-Bicyclo[2.2.1]heptane-2-sulfonyl fluoride](/img/structure/B2422383.png)
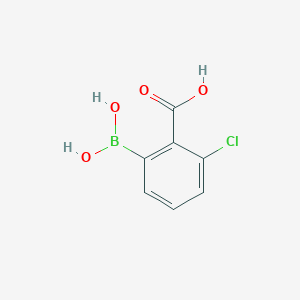
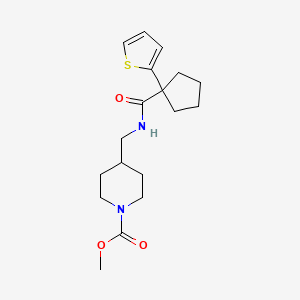
![3-[5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]propanenitrile](/img/structure/B2422388.png)
![2-(5-Methylthiophen-2-yl)sulfonyl-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B2422390.png)
